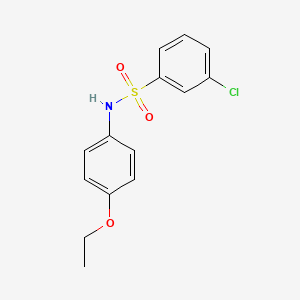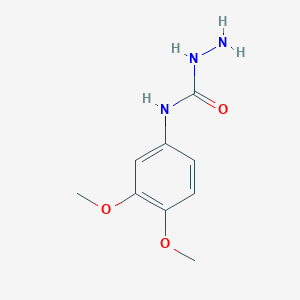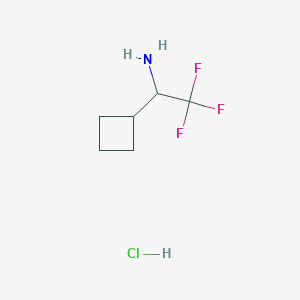![molecular formula C9H11BrN2O2 B2552129 3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide CAS No. 1820705-02-9](/img/structure/B2552129.png)
3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide: is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclopenta[c]pyridine ring system with an amino group and a carboxylic acid moiety, along with a hydrobromide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable pyridine derivative followed by functional group modifications to introduce the amino and carboxylic acid groups. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process, reduce waste, and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide: can undergo various chemical reactions, including:
Oxidation: : Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: : Reduction of the carboxylic acid group to alcohols or other reduced forms.
Substitution: : Replacement of hydrogen atoms or other substituents on the ring system.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include nitro derivatives, alcohols, and various substituted cyclopenta[c]pyridine derivatives.
Scientific Research Applications
3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide: can be compared with other similar compounds, such as:
3-hydroxy-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid
5H,6H,7H-cyclopenta[b]pyridine-4-carboxylic acid
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives
These compounds share structural similarities but differ in functional groups and properties, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.BrH/c10-8-7(9(12)13)6-3-1-2-5(6)4-11-8;/h4H,1-3H2,(H2,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCGOREECRBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C(=C2C1)C(=O)O)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2552053.png)



![2-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B2552059.png)




![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2552068.png)
